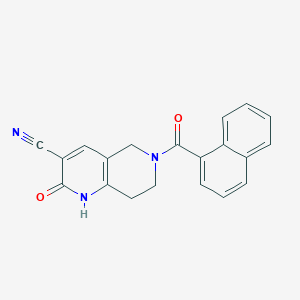![molecular formula C20H23N5O4 B2959083 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-75-2](/img/structure/B2959083.png)
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions needed for the reaction, as well as the products formed .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The compound has applications in the synthesis of various novel heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) utilized similar compounds as a basis for synthesizing a range of new heterocycles, demonstrating significant anti-inflammatory and analgesic properties. These compounds showed potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some exhibiting high inhibitory activity and COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystallography and Molecular Structure
The compound's derivatives have been analyzed through crystallography to understand their molecular structure. Wang et al. (2011) explored the crystal structure of a similar compound, revealing insights into its conformations and hydrogen bond interactions. This research contributes to the understanding of molecular interactions and structure-function relationships in such compounds (Wang et al., 2011).
Pharmacological Applications
Research into derivatives of this compound has led to the discovery of potent non-peptide antagonists for specific receptors. Sasaki et al. (2003) discovered a derivative that showed high binding affinity and potent in vitro antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor. This compound demonstrated potential therapeutic applications in the treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).
Anti-Inflammatory Activity
The compound and its derivatives have shown promise in anti-inflammatory research. Kaminski et al. (1989) synthesized a series of substituted analogs based on a similar ring system and found them to exhibit significant anti-inflammatory activity in animal models. This highlights the compound's potential in developing new anti-inflammatory drugs (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-6-7-15(29-4)14(10-12)23-8-5-9-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-13(2)26/h6-7,10H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHNIDEAAQELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

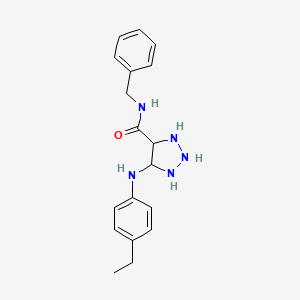
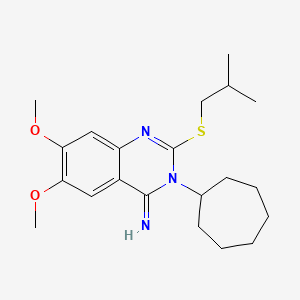
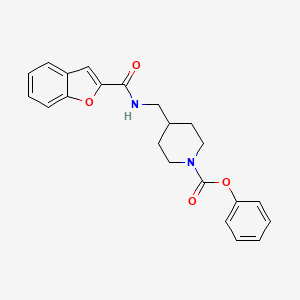

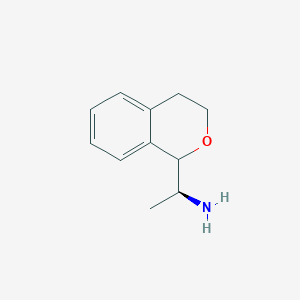
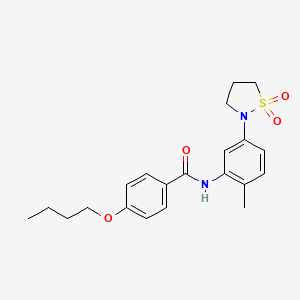
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2959007.png)
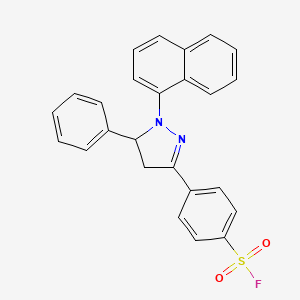
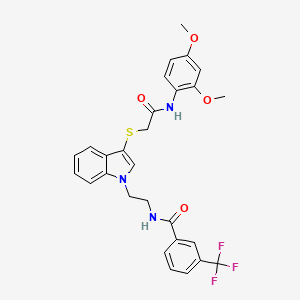
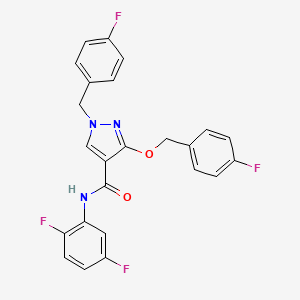
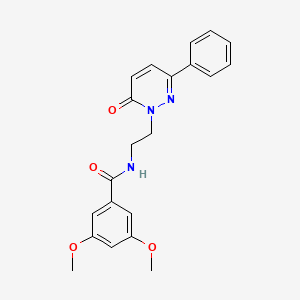
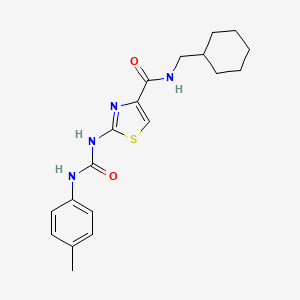
![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)
